molecular formula C15H23ClNO4P B12345443 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate

Cat. No.: B12345443
M. Wt: 347.77 g/mol
InChI Key: AFQRGLCAHXLJJE-BJDAYTSDSA-N
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Description

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is a complex organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a phosphoryl group bonded to a phenoxy group and an L-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethylbutanol with phosphoryl chloride to form 2-ethylbutyl phosphoryl chloride. This intermediate is then reacted with phenol to yield 2-ethylbutyl phenoxyphosphoryl chloride. The final step involves the reaction of this intermediate with L-alanine in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency separation techniques, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are conducted under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxy and alaninate moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylbutyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-D-alaninate
  • 2-Ethylbutyl ((S)-(phenoxy)phosphoryl)-L-alaninate

Uniqueness

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H23ClNO4P

Molecular Weight

347.77 g/mol

IUPAC Name

2-ethylbutyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate

InChI

InChI=1S/C15H23ClNO4P/c1-4-13(5-2)11-20-15(18)12(3)17-22(16,19)21-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,17,19)/t12-,22?/m0/s1

InChI Key

AFQRGLCAHXLJJE-BJDAYTSDSA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl

Origin of Product

United States

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